molecular formula C10H10BrF2N3 B12846757 7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine

7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine

Cat. No.: B12846757
M. Wt: 290.11 g/mol
InChI Key: GUNXNUDWHQGMPC-UHFFFAOYSA-N
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Description

7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine is a synthetic organic compound that belongs to the class of indazole derivatives. Indazole compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of bromine and difluoroethyl groups in the structure of this compound adds to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the bromination of an indazole derivative followed by the introduction of the difluoroethyl group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The difluoroethyl group can be introduced using reagents like 2,2-difluoroethylamine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate can be used for substitution reactions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation and reduction reactions can lead to the formation of various oxidized or reduced forms of the compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.

    Medicine: It has potential therapeutic applications and can be explored for drug development.

    Industry: The compound can be used in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 7-bromo-N-(2,2-difluoroethyl)-1-methyl-1H-indazol-3-amine involves its interaction with specific molecular targets. The presence of the bromine and difluoroethyl groups can influence its binding affinity and selectivity towards these targets. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can influence its chemical reactivity and biological activity. The presence of both bromine and difluoroethyl groups can enhance its potential as a versatile compound for various applications.

Properties

Molecular Formula

C10H10BrF2N3

Molecular Weight

290.11 g/mol

IUPAC Name

7-bromo-N-(2,2-difluoroethyl)-1-methylindazol-3-amine

InChI

InChI=1S/C10H10BrF2N3/c1-16-9-6(3-2-4-7(9)11)10(15-16)14-5-8(12)13/h2-4,8H,5H2,1H3,(H,14,15)

InChI Key

GUNXNUDWHQGMPC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC=C2Br)C(=N1)NCC(F)F

Origin of Product

United States

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